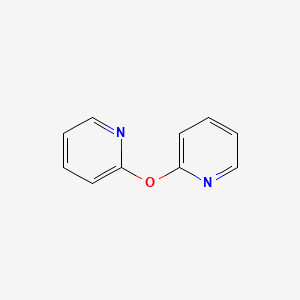

Dipyridyl ether

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipyridyl ether can be synthesized through several methods. One common approach involves the Ullmann-type reaction, where aryl halides react with copper catalysts to form the ether linkage. Another method is the Buchwald–Hartwig cross-coupling reaction, which uses palladium catalytic systems to couple aryl halides with phenols. Additionally, the Chan–Lam cross-coupling reaction, catalyzed by copper, can be used to couple phenols with arylboronic acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods typically employ high-boiling solvents such as glycol dimethyl ether or dibenzyl ether to increase yield and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Dipyridyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong acids like hydrobromic acid or hydroiodic acid are employed for cleavage reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Alkyl halides and phenols.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which dipyridyl ether exerts its effects involves its ability to chelate metal ions. This chelation process forms stable complexes with transition metals, which can then participate in various catalytic and electron transfer reactions. The molecular targets and pathways involved include the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in cellular signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: A chelating ligand similar to dipyridyl ether, used in coordination chemistry and catalysis.

4,4’-Bipyridine: Another isomer of bipyridine, primarily used in the manufacture of pesticides and as a precursor to redox-active compounds.

1,10-Phenanthroline: A related compound used as a ligand in coordination chemistry and known for its strong binding affinity to metal ions.

Uniqueness

This compound is unique due to its ether linkage, which imparts distinct chemical properties compared to other bipyridine derivatives. This linkage allows for different reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Propriétés

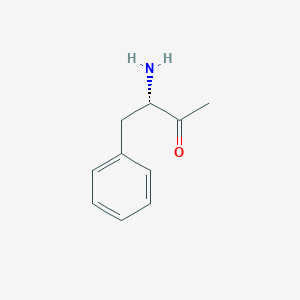

IUPAC Name |

2-pyridin-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTMWFZXOIWTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344731 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53258-94-9 | |

| Record name | dipyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the C-O-C bond angle in dipyridyl ethers?

A1: The C-O-C bond angle in dipyridyl ethers provides insights into the molecule's conformation and potential reactivity. In [4,4′-Oxybis(2,6-dimethylpyridinium) bis(trifluoromethanesulfonate)], the C-O-C angle is reported as 119.3(2)°, which is consistent with other dipyridyl ether structures []. This angle, along with the C-O bond distances, suggests a typical ether linkage and provides information for understanding the molecule's overall shape.

Q2: How are dipyridyl ethers used in coordination polymer synthesis?

A2: Dipyridyl ethers, like 3,3’-oxybis(pyridine) (obp) and 1,4-bis(3-pyridoxy)benzene (bpob), act as bridging ligands in the formation of coordination polymers [, ]. These ligands coordinate to metal ions, such as Cobalt(II), through their nitrogen atoms, creating extended 2-dimensional sheet structures. The specific this compound used influences the size and geometry of the resulting metal-organic frameworks.

Q3: What interesting reactivity has been observed with dipyridyl ethers and pyridine-N-oxide?

A3: Research indicates that heating specific isomers of pyridyl p-toluenesulfonate with pyridine-N-oxide leads to the formation of various products, including dipyridyl ethers []. For instance, reacting 2-pyridyl p-toluenesulfonate with pyridine-N-oxide yields N-(2′-pyridyl)-pyridone-2 as the main product, along with N-(4′-pyridyl)-pyridone-2 and 2,3′-dipyridyl ether. This highlights the potential of dipyridyl ethers as building blocks in organic synthesis.

Q4: Are there computational studies on dipyridyl ethers?

A4: Yes, computational methods have been employed to investigate the electronic structure and spectroscopic properties of dipyridyl ethers. For example, the MIM (Molecules in Molecules) method has been used to study the electronic states and π-π* transitions in diphenyl ether, phenoxypyridines, and dipyridyl ethers []. These studies provide valuable insights into the electronic properties and potential applications of these compounds.

Q5: What analytical techniques are used to characterize dipyridyl ethers?

A5: Various analytical techniques are employed for the characterization of dipyridyl ethers. X-ray crystallography is crucial for determining the solid-state structure, including bond lengths, bond angles, and molecular conformation []. Additionally, spectroscopic methods like UV-Vis spectroscopy are used to study electronic transitions and characterize reaction products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)

![Methyl 2-ethoxy-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3053267.png)

![Ethyl 2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-2-methylbutanoate](/img/new.no-structure.jpg)